2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid
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Overview
Description
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid is a complex organic compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring and an isoindolinone moiety. This compound is often used in the development of pharmaceuticals and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid typically involves multiple steps. One common method includes the reaction of piperidine derivatives with isoindolinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme inhibition. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its ability to modulate specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory effects.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another immunomodulatory drug with applications in cancer therapy.
Uniqueness
What sets 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid apart from these similar compounds is its specific structure, which provides unique binding properties and biological activities. Its ability to modulate different pathways makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXBGFJKKWENNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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